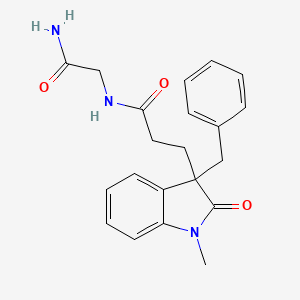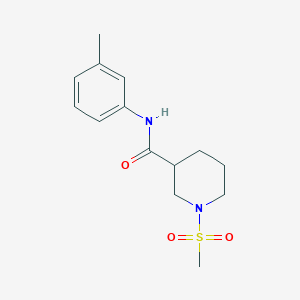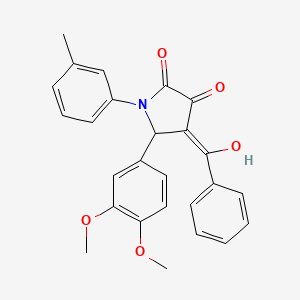![molecular formula C23H29FN2O2 B5500931 6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)
6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic molecules characterized by their complex structures and significant pharmacological potential. While the exact compound details are scarce, related research on polysubstituted pyridines and pyridinones shows a wide interest in these compounds for their structural and functional diversity.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, offering a variety of functionalities and structural complexity. For example, asymmetric synthesis of 4-aryl-2-piperidinones was achieved through 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral bisphosphine-rhodium catalyst, highlighting the potential for generating stereochemically rich scaffolds (Senda, Ogasawara, & Hayashi, 2001).
Molecular Structure Analysis
The molecular structures of related compounds demonstrate a range of interactions stabilizing their conformations, such as C-H...O, C-H...F, and C-H...π interactions. These interactions contribute significantly to the stability and molecular geometry, as seen in compounds with nearly planar structures stabilized by such interactions (Suresh et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds often explore the reactivity of their functional groups towards various reagents. The synthesis and functionalization processes reveal the compounds' reactivity patterns, critical for further applications in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties, including crystal structure and solubility, play a crucial role in determining a compound's suitability for specific applications. For instance, the crystal structures of ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates show how molecular packing and crystal symmetry affect the compounds' physical characteristics (Shalaby et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Synthesis and Crystal Structure Analysis : Compounds with fluorophenyl groups and piperidinyl moieties are synthesized for their interesting structural properties. For instance, the synthesis of 1,4-dihydropyridines with fluorophenyl groups has been explored to understand the role of fluorine in weak interactions affecting crystal packing (R. Shashi et al., 2020).
- Fluorescent Sensors : Derivatives like the heteroatom-containing organic fluorophore CP3E, designed for fluorescent pH sensing, demonstrate the potential of incorporating fluorophenyl and piperidinyl groups into molecules for specific applications (Zhiyong Yang et al., 2013).
Medicinal Chemistry Applications
- Catalysis in Organic Synthesis : The catalytic role of 2(1H)-pyridone derivatives in facilitating aromatic nucleophilic substitution reactions has been investigated, demonstrating the utility of such structures in synthetic organic chemistry (A. Loppinet-Serani et al., 1998).
Material Science Applications
- Luminescent Properties : Research on CdII complexes involving pyridine derivatives highlights the impact of molecular structure on luminescent properties, relevant for materials science and photonic applications (Ruiqing Fan et al., 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-ethyl-3-[3-[2-(2-fluorophenyl)ethyl]piperidine-1-carbonyl]-1,5-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c1-4-21-16(2)14-19(22(27)25(21)3)23(28)26-13-7-8-17(15-26)11-12-18-9-5-6-10-20(18)24/h5-6,9-10,14,17H,4,7-8,11-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBWKHWXDXFENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1C)C(=O)N2CCCC(C2)CCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)
![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)
![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)



![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)